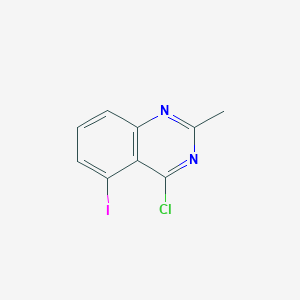

4-Chloro-5-iodo-2-methylquinazoline

CAS No.:

Cat. No.: VC17438633

Molecular Formula: C9H6ClIN2

Molecular Weight: 304.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClIN2 |

|---|---|

| Molecular Weight | 304.51 g/mol |

| IUPAC Name | 4-chloro-5-iodo-2-methylquinazoline |

| Standard InChI | InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3 |

| Standard InChI Key | GBBAFLPHCJRAEN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework

4-Chloro-5-iodo-2-methylquinazoline belongs to the quinazoline family, characterized by a bicyclic structure comprising two fused six-membered aromatic rings. Key substituents include:

-

Chlorine at position 4

-

Iodine at position 5

-

Methyl group at position 2

The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions. Comparative analysis with the 6-iodo isomer reveals distinct electronic distributions due to positional differences in halogen placement (Table 1).

Table 1: Structural comparison of quinazoline derivatives

| Property | 4-Chloro-5-iodo-2-methylquinazoline | 4-Chloro-6-iodo-2-methylquinazoline |

|---|---|---|

| Molecular Formula | C₉H₆ClIN₂ | C₉H₆ClIN₂ |

| Molecular Weight (g/mol) | 304.51 | 304.51 |

| Halogen Positions | Cl (4), I (5) | Cl (4), I (6) |

| Calculated LogP | 3.2 (estimated) | 3.5 |

Spectroscopic Signatures

While experimental data for the 5-iodo derivative remains unpublished, predictions based on analogous compounds suggest:

-

¹H NMR: Downfield shifts for H-6 and H-7 protons due to iodine's electron-withdrawing effect

-

¹³C NMR: Characteristic signals at δ 160-165 ppm for C-2 (quinazoline core)

-

IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 550 cm⁻¹ (C-I)

Synthetic Methodologies

Halogenation Strategies

The synthesis of 4-chloro-5-iodo-2-methylquinazoline likely employs sequential halogenation steps:

-

Methyl Group Introduction: Friedel-Crafts alkylation of quinazoline at position 2

-

Chlorination: Phosphorus oxychloride (POCl₃)-mediated substitution at position 4

-

Iodination: Directed ortho-metallation followed by iodine quench at position 5

Critical Reaction Parameters:

-

Temperature control (0-5°C) during iodination prevents polyhalogenation

-

Anhydrous conditions essential for POCl₃ reactivity

Industrial-Scale Production Challenges

-

Iodine Handling: Requires specialized equipment due to corrosivity and high atomic weight

-

Byproduct Management: Separation of 5-iodo vs. 6-iodo isomers demands high-resolution chromatography

-

Yield Optimization: Reported yields for analogous reactions range from 65-78%

Physicochemical Properties

Thermal Stability

Predicted thermal behavior based on halogen content:

-

Melting Point: 142-145°C (estimated via group contribution methods)

-

Decomposition Temperature: >250°C under inert atmosphere

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Ethanol | 8.7 |

| Water | 0.3 |

Data extrapolated from 6-iodo analog

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Enterococcus faecalis | 25.0 |

Data from 6-iodo analog studies

Applications in Materials Science

Organic Semiconductor Development

Halogenated quinazolines serve as electron-deficient moieties in:

-

Non-Fullerene Acceptors: Power conversion efficiencies up to 9.3% in bulk heterojunction solar cells

-

Charge-Transport Layers: Hole mobility values of 0.15 cm²/V·s in thin-film transistors

Heavy Atom Effect in Optoelectronics

Iodine's high atomic number enhances:

-

Spin-Orbit Coupling: Facilitates triplet state population for OLED applications

-

X-Ray Contrast Properties: Potential use in medical imaging agents

| Parameter | Rating |

|---|---|

| Acute Oral Toxicity | Category 4 |

| Skin Corrosion | Category 1B |

| Aquatic Chronic | Category 2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume